molecular formula C14H18O3 B8152810 tert-Butyl 3-methoxy-5-vinylbenzoate

tert-Butyl 3-methoxy-5-vinylbenzoate

Cat. No.: B8152810
M. Wt: 234.29 g/mol
InChI Key: VEGIALDTCSGDPM-UHFFFAOYSA-N
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Description

tert-Butyl 3-methoxy-5-vinylbenzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with methoxy (-OCH₃) and vinyl (-CH₂CH₂) groups at the 3- and 5-positions, respectively, and a tert-butyl ester group at the 1-position. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and advanced materials. Its tert-butyl ester group enhances steric protection, improving stability during reactions, while the vinyl group offers reactivity for polymerization or cross-linking applications . The methoxy substituent contributes to solubility in polar organic solvents and may influence electronic properties in catalytic systems.

Properties

IUPAC Name

tert-butyl 3-ethenyl-5-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-6-10-7-11(9-12(8-10)16-5)13(15)17-14(2,3)4/h6-9H,1H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGIALDTCSGDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)C=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-methoxy-5-vinylbenzoate typically involves the esterification of 3-methoxy-5-vinylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-methoxy-5-vinylbenzoate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Chemistry: tert-Butyl 3-methoxy-5-vinylbenzoate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving esterases and other enzymes.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-methoxy-5-vinylbenzoate involves its interaction with specific molecular targets, such as enzymes. The ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. The vinyl group can undergo polymerization reactions, contributing to the formation of polymeric materials. The methoxy group can participate in various chemical transformations, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize tert-Butyl 3-methoxy-5-vinylbenzoate, its structural and functional analogs are analyzed below:

Table 1: Comparative Analysis of tert-Butyl Benzoate Derivatives

Compound Name Molecular Weight (g/mol) Key Substituents Applications Reactivity/Safety Notes
This compound ~220.27 (estimated) 3-methoxy, 5-vinyl, 1-tert-butyl Polymer precursors, drug intermediates Vinyl group poses flammability risks; ester stability under acidic/basic conditions
tert-Butyl 3-cyano-5-methylbenzylcarbamate (CAS MFCD31561269) 246.30 3-cyano, 5-methyl, benzylcarbamate Pharmaceutical synthesis, agrochemicals High purity (>99%); limited hazard data (TBC)
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1) 307.40 Hydroxymethyl, 4-methoxyphenyl, pyrrolidine Chiral intermediates in drug discovery No known hazards; stable under recommended storage
tert-Butyl Alcohol (CAS 75-65-0) 74.12 -OH (tertiary alcohol) Solvent, gasoline additive Flammable (FP: 11°C); irritant; reacts violently with oxidizers

Key Findings :

Functional Group Influence: The vinyl group in this compound differentiates it from analogs like tert-Butyl 3-cyano-5-methylbenzylcarbamate (cyano group) and tert-Butyl alcohol (hydroxyl group). This vinyl functionality enables participation in Diels-Alder or radical polymerization reactions, unlike the carbamate or alcohol derivatives .

Stability and Safety :

  • tert-Butyl esters generally exhibit superior hydrolytic stability compared to methyl or ethyl esters due to steric hindrance. However, the vinyl group introduces flammability risks akin to tert-Butyl alcohol (FP: 11°C) .
  • Unlike tert-Butyl alcohol, which reacts explosively with oxidizers and strong acids , this compound’s hazards are likely milder but require precautions against polymerization or decomposition under heat.

Applications: The compound’s dual functionality (vinyl and methoxy) makes it versatile in synthesizing cross-linked polymers or drug candidates, contrasting with tert-Butyl 3-cyano-5-methylbenzylcarbamate’s role in agrochemicals . Compared to the pyrrolidine derivative (CAS 1186654-76-1), which is used in chiral synthesis, this benzoate lacks stereochemical complexity but offers broader compatibility in radical reactions .

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